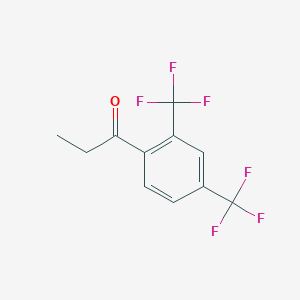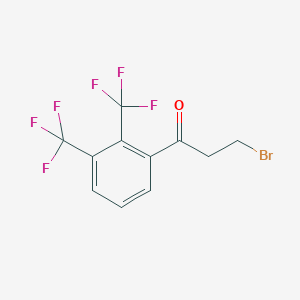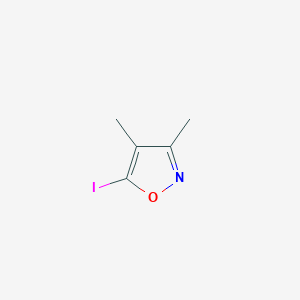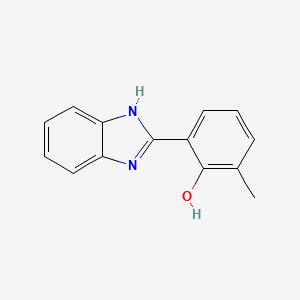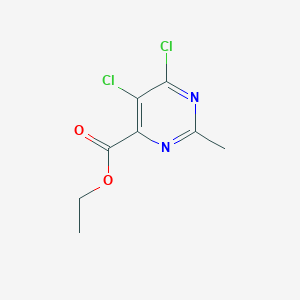
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, a methyl group at position 2, and an ethyl ester group at position 4 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thionyl chloride to introduce the chlorine atoms at positions 5 and 6. The resulting 5,6-dichloro-2-methylpyrimidine-4-carboxylic acid is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Formation of ethyl 5,6-diamino-2-methylpyrimidine-4-carboxylate.
Reduction: Formation of ethyl 2-methylpyrimidine-4-carboxylate.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with only one chlorine atom.
2,4-Dichloro-6-methylpyrimidine: Lacks the ethyl ester group.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Contains an amino group instead of chlorine atoms.
Uniqueness
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate is unique due to the presence of two chlorine atoms and an ethyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C8H8Cl2N2O2 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)6-5(9)7(10)12-4(2)11-6/h3H2,1-2H3 |
InChI Key |
YYZQKYQIAXYTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


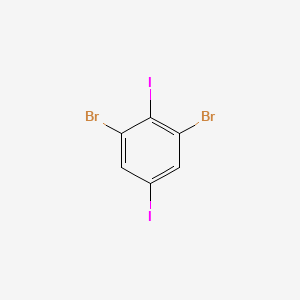
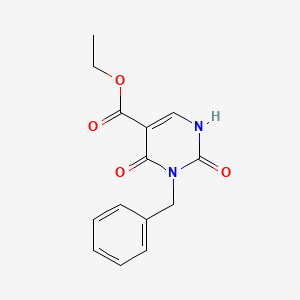


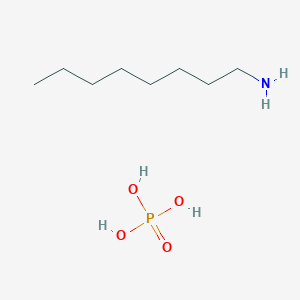
![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)


![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)
